

Application Notes and Protocols: Tricreatine Citrate in Sports Nutrition Research

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Compound of Interest

Compound Name: *Tricreatine citrate*

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Introduction

Creatine is a cornerstone of sports nutrition supplementation, renowned for its ergogenic effects on high-intensity exercise performance and training adaptations. While creatine monohydrate is the most researched form, alternative creatine salts such as **tricreatine citrate** have been developed to potentially enhance solubility and bioavailability. These application notes provide a comprehensive overview of the research on **tricreatine citrate**, including its pharmacokinetic profile and effects on athletic performance. Detailed experimental protocols are provided to facilitate further research in this area.

I. Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating **tricreatine citrate** in comparison to creatine monohydrate.

Table 1: Pharmacokinetic Profile of a Single 4.4 g Dose of Creatine

Parameter	Tricreatine Citrate (CrC)	Creatine Monohydrate (CrM)	Creatine Pyruvate (CrPyr)
Peak Plasma Concentration (Cmax; $\mu\text{mol/L}$)	855.3 \pm 165.1	761.9 \pm 107.7	972.2 \pm 184.1
Time to Peak Concentration (Tmax; hours)	Not significantly different	Not significantly different	Not significantly different
Area Under the Curve (AUC; mM/h)	2627 \pm 506.8	2384 \pm 376.5	2985 \pm 540.6

Data adapted from Jäger et al. (2007).[\[1\]](#)[\[2\]](#)

Table 2: Effects of 28-Day Supplementation on Intermittent Handgrip Power

Parameter	Tricreatine Citrate (CrC) Group	Placebo Group
Mean Power Increase over all intervals	Significant ($p < 0.01$)	No significant change
Force Increase (Intervals 1 & 2)	Significant ($p < 0.01$)	No significant change
Force Increase (Intervals 6 & 9)	Not significant	No significant change
Contraction Velocity Increase	Significant ($p < 0.01$)	No significant change

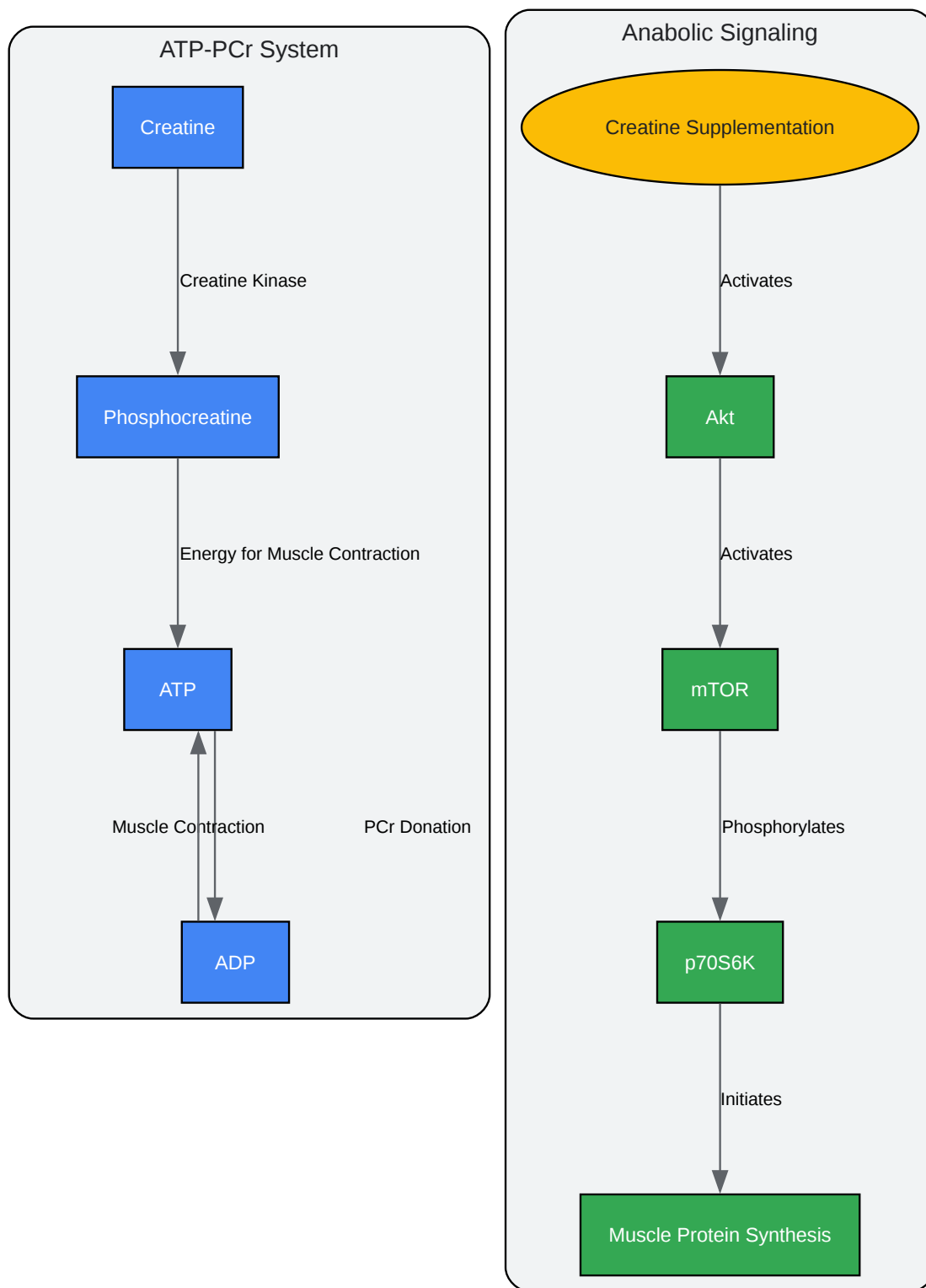
Data adapted from Jäger et al. (2008).[\[3\]](#)[\[4\]](#)

II. Signaling Pathways

Creatine supplementation is understood to influence several signaling pathways that are crucial for muscle performance and adaptation. The primary mechanism involves the ATP-PCr system for rapid energy regeneration. Furthermore, creatine has been shown to modulate anabolic

signaling pathways such as the Akt/mTOR pathway, which is central to muscle protein synthesis.

Creatine Supplementation Signaling Pathway



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Figure 1: Creatine's dual role in energy metabolism and anabolic signaling.

III. Experimental Protocols

The following are detailed methodologies for key experiments cited in **tricreatine citrate** research.

Protocol 1: Pharmacokinetic Analysis of Tricreatine Citrate

Objective: To determine the plasma concentration profile of **tricreatine citrate** following oral ingestion and compare it to creatine monohydrate.

Participants: Healthy male and female subjects.

Materials:

- **Tricreatine citrate**
- Creatine monohydrate (for comparison)
- Placebo
- Venous catheters
- Centrifuge
- HPLC system for creatine analysis

Procedure:

- **Subject Preparation:** Participants fast overnight for at least 8 hours prior to the study. A baseline blood sample is collected.
- **Supplement Administration:** In a crossover design, subjects ingest a single dose of either **tricreatine citrate** (e.g., 6.7g, providing an equimolar amount of creatine to 5g of creatine

monohydrate) or creatine monohydrate, dissolved in water.

- **Blood Sampling:** Blood samples are collected at regular intervals post-ingestion (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, and 8 hours).
- **Plasma Separation:** Blood samples are immediately centrifuged to separate plasma.
- **Analysis:** Plasma creatine concentrations are determined using a validated HPLC method.
- **Pharmacokinetic Parameters:** The following parameters are calculated from the plasma concentration-time data:
 - Maximum plasma concentration (C_{max})
 - Time to reach maximum plasma concentration (T_{max})
 - Area under the plasma concentration-time curve (AUC)

Protocol 2: Assessment of Intermittent Handgrip Power

Objective: To evaluate the effect of **tricreatine citrate** supplementation on performance during high-intensity, intermittent exercise.

Participants: Healthy, physically active male subjects.

Materials:

- **Tricreatine citrate**
- Placebo (e.g., maltodextrin)
- Handgrip dynamometer connected to a weighted basket system
- Metabolic cart for oxygen consumption measurement
- Blood sampling equipment

Procedure:

- Supplementation Protocol:
 - Loading Phase (optional): 20g of **tricreatine citrate** per day (4 doses of 5g) for 5-7 days.
 - Maintenance Phase: 5g of **tricreatine citrate** per day for 28 days.
- Testing Protocol (Pre- and Post-Supplementation):
 - Warm-up: Standardized warm-up protocol.
 - Incremental Test: Maximum forearm performance is measured by starting with a set weight (e.g., 7.5 kg) and incrementally adding weight until the subject can no longer perform the handgrip. 80% of this maximum weight is used for the intermittent exercise test.^[3]
 - Intermittent Handgrip Exercise:
 - Subjects perform ten 15-second intervals of maximal-effort handgrip contractions.^{[3][4]}
 - Each interval is separated by a 45-second rest period.^{[3][4]}
 - The handgrip is squeezed as many times as possible during each 15-second interval.^[3]
 - Measurements:
 - Mean power output is recorded for each interval.
 - Force and contraction/relaxation velocity are measured.
 - Oxygen consumption is measured during the rest periods.
 - Blood samples can be taken at baseline and after specific intervals to measure lactate and other metabolites.

Protocol 3: General Protocol for Neuromuscular Fatigue Assessment

Objective: To assess the impact of **tricreatine citrate** on the onset of neuromuscular fatigue.

Participants: Moderately trained individuals.

Materials:

- **Tricreatine citrate**
- Placebo
- Isokinetic dynamometer
- Electromyography (EMG) system
- Electrical stimulator for twitch interpolation

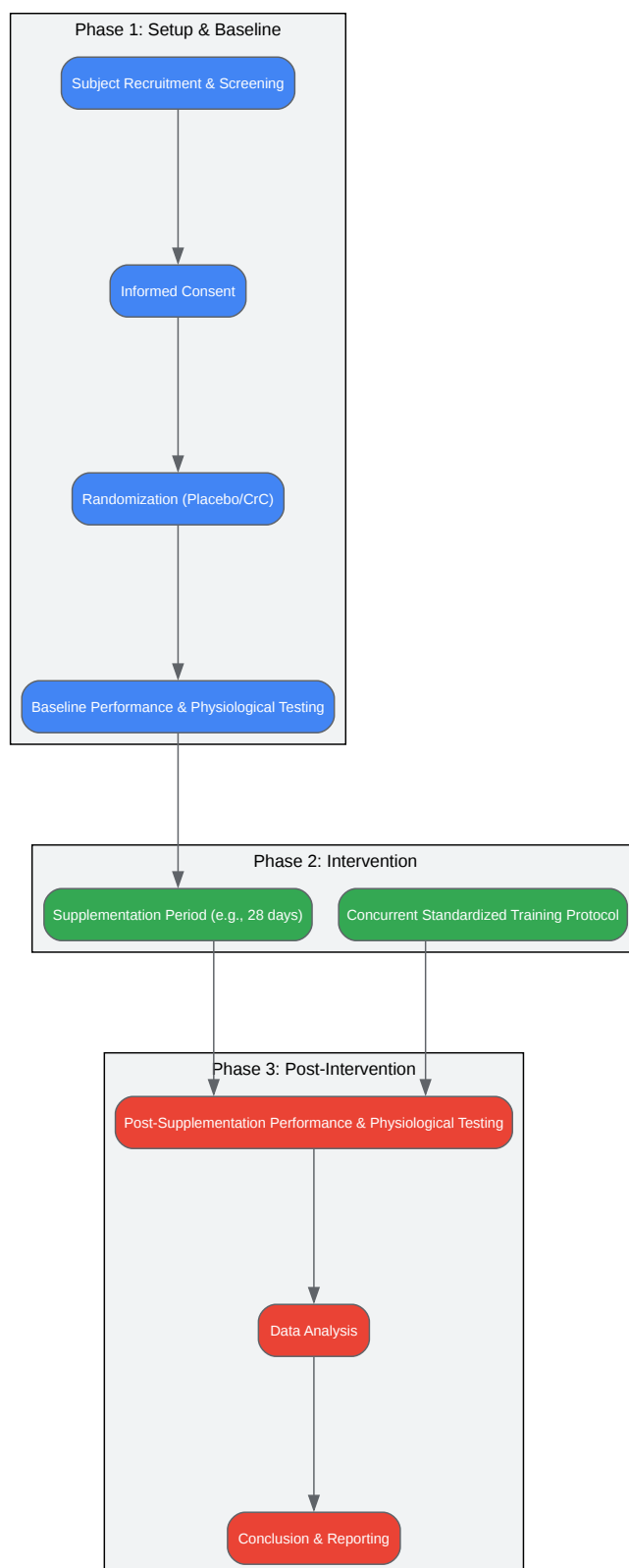
Procedure:

- Supplementation Protocol: As described in Protocol 2.
- Testing Protocol (Pre- and Post-Supplementation):
 - Maximal Voluntary Contraction (MVC): Determine the maximal isometric strength of the target muscle group (e.g., plantar flexors, elbow flexors).
 - Twitch Interpolation: Use electrical stimulation during an MVC to assess the level of voluntary muscle activation.
 - Fatigue Protocol:
 - Perform a series of intermittent isometric contractions at a percentage of the MVC (e.g., 70% MVC).
 - The duty cycle consists of a contraction phase and a relaxation phase (e.g., 7-second contraction, 3-second relaxation) for a set duration (e.g., 4 minutes).
 - Post-Fatigue Assessment: Immediately following the fatigue protocol, repeat the MVC and twitch interpolation measurements to assess the decline in strength and voluntary activation.

- EMG Analysis: Record surface EMG throughout the protocol to analyze changes in muscle fiber conduction velocity and other neuromuscular parameters.

IV. Experimental Workflow and Logic

The following diagram illustrates a typical experimental workflow for a clinical trial investigating the efficacy of **tricreatine citrate**.



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Figure 2: A typical double-blind, placebo-controlled experimental workflow.

V. Conclusion

The available research suggests that **tricreatine citrate** is a bioavailable source of creatine. While some studies indicate it may not offer a significant pharmacokinetic advantage over creatine monohydrate, it has been shown to improve performance in high-intensity, intermittent exercise. The provided protocols offer a standardized framework for researchers to further investigate the efficacy and mechanisms of action of **tricreatine citrate** in sports nutrition. Future research should focus on long-term studies and direct comparisons with creatine monohydrate across a wider range of athletic performance metrics.

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